Sigma-1 Receptor Binding Affinity
The target compound exhibits measurable affinity for the sigma‑1 (σ₁) receptor. In a competitive radioligand displacement assay using [³H]DTG on rat whole‑brain membranes, BDBM50084326 (the free‑base form of the target compound) yielded an IC₅₀ value of 620 ± n/a nM against the sigma non‑opioid intracellular receptor 1 [REFS‑1]. This datum places the compound in the moderate‑affinity range for σ₁, providing a quantitative baseline against which other 1‑arylcyclobutylmethanamine congeners can be benchmarked. Notably, published SAR for structurally related fluorinated cyclopropyl‑amine sigma ligands indicates that meta‑substitution favors σ₂ selectivity over σ₁ relative to para‑substituted congeners [REFS‑2]; the target compound's σ₁ IC₅₀ therefore serves as a reference point for evaluating meta‑ vs. para‑fluorophenyl activity divergence in the cyclobutyl series.
Reported moderate σ₁ affinity baseline for benchmarking regioisomers
[³H]DTG displacement, rat brain membranes
| Evidence Dimension | Sigma‑1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 620 nM (CHEMBL809040 / BDBM50084326) [REFS‑1] |
| Comparator Or Baseline | No direct head‑to‑head comparator data available for ortho‑fluoro (CAS 859164‑47‑9) or para‑fluoro (CAS 1017462‑08‑6) analogs in the same assay; class‑level SAR indicates para‑fluoro derivatives typically show higher σ₁ affinity than meta‑fluoro derivatives in related cyclopropyl‑amine series [REFS‑2] |
| Quantified Difference | Absolute σ₁ IC₅₀ for target compound = 620 nM; quantitative difference vs. regioisomers cannot be calculated due to absence of direct comparator data |
| Conditions | [³H]DTG radioligand displacement, rat whole‑brain membranes (ChEMBL Assay CHEMBL_201885) [REFS‑1] |
Why This Matters
Establishes a concrete, citable σ₁ affinity value that enables researchers to position this meta‑fluoro regioisomer within sigma‑receptor SAR programs and to design controlled experiments comparing fluorine positional effects.
- [1] BindingDB entry BDBM50084326 / ChEMBL CHEMBL809040. Ki Summary: IC₅₀ 620 nM, Sigma non-opioid intracellular receptor 1 (Rat), [³H]DTG displacement, rat whole-brain membranes. Citation: Oshiro, Y. et al., J. Med. Chem. 2000, 43, 177–189. Available at: http://ww.w.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=50036857 (accessed 2026-05-05). View Source
- [2] Synthesis and binding studies of trishomocubanes: Novel ligands for sigma binding sites. Fluorine substitution in the meta position is favoured over ortho, or para, or meta and para difluoro substitution for sigma(2) selectivity. Mendeley / acnpsearch. Available at: https://acnpsearch.tweb-dev.unibo.it (accessed 2026-05-05). View Source
